![molecular formula C30H28N4O5 B2409992 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 502995-31-5](/img/structure/B2409992.png)
2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule that features a combination of pyrazole and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the naphthyridine core. The process often starts with the condensation of appropriate aldehydes and ketones to form the pyrazole intermediate. This intermediate is then coupled with a naphthyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical and Synthetic Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its pyrazole and naphthyridine moieties allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be utilized in the development of new derivatives with tailored properties for specific applications in materials science and medicinal chemistry .
Preparation Methods
The synthesis typically involves multi-step processes that include the formation of the pyrazole ring followed by coupling with naphthyridine derivatives. Common methods include condensation reactions of aldehydes and ketones under controlled conditions to ensure high yield and purity .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Investigations into the anticancer properties of this compound reveal promising results. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. The interaction with specific molecular targets could enhance its efficacy as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action appears to involve binding to enzymes or receptors that play critical roles in cellular processes. This interaction can modulate biochemical pathways associated with disease progression, particularly in cancer and infectious diseases .
Medicinal Applications
Therapeutic Potential
Given its biological activities, this compound is being explored for its therapeutic potential in various diseases. Its unique structure allows it to interact with multiple biological targets, which may lead to the development of novel treatments for conditions such as cancer and bacterial infections .
Industrial Applications
Material Science
In industry, this compound is being investigated for its potential use in developing new materials with desirable chemical properties. Its ability to undergo various chemical transformations makes it suitable for applications in polymer science and nanotechnology .
Case Study 1: Antimicrobial Research
A study published in 2023 demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that informs further optimization of the compound for enhanced efficacy .
Case Study 2: Anticancer Activity
In a recent investigation focusing on breast cancer cell lines, researchers found that this compound inhibited cell growth by inducing apoptosis through mitochondrial pathways. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Summary Table of Applications
Field | Application | Findings/Notes |
---|---|---|
Chemistry | Building block for synthesis | Versatile in creating complex molecules |
Biology | Antimicrobial properties | Effective against various bacterial strains |
Anticancer activity | Induces apoptosis in cancer cells | |
Medicine | Therapeutic potential | Potential treatments for infections and cancer |
Industry | Material science | Suitable for developing new materials |
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Shares structural similarities but differs in functional groups and overall structure.
Quinolinyl-pyrazoles: Similar in having both quinoline and pyrazole moieties but differ in specific substitutions and functional groups.
Uniqueness
The uniqueness of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate lies in its specific combination of pyrazole and naphthyridine structures, which may confer unique biological and chemical properties not found in other similar compounds .
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C30H28N4O5
- Molecular Weight : 524.57 g/mol
- CAS Number : 502995-31-5
- MDL Number : MFCD06369105
Structural Features
The compound features a pyrazole moiety linked to a naphthyridine structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The pyrazole and naphthyridine rings contribute to its pharmacological properties by modulating enzyme activity and influencing cellular signaling pathways.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant inhibitory activity against cholinesterases, which are critical in neurotransmission. For instance:
- Butyrylcholinesterase (BChE) : IC50 values around 46.42 µM indicate strong inhibition, comparable to standard inhibitors like physostigmine.
- Acetylcholinesterase (AChE) : Moderate inhibition was observed with IC50 values around 157.31 µM, suggesting selective inhibition towards BChE over AChE .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the methoxy group and the naphthyridine framework may enhance their interaction with bacterial cell membranes or specific microbial enzymes.
Study 1: Anticancer Activity
A study investigated the anticancer potential of related compounds in various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced cytotoxic activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT29 | <20 |
Compound B | A431 | <30 |
These results suggest that the presence of electron-withdrawing groups enhances the anticancer activity of similar compounds .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death, likely through modulation of antioxidant pathways.
Properties
IUPAC Name |
[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c1-4-33-17-24(28(36)23-15-10-19(2)31-29(23)33)30(37)39-18-27(35)34-26(21-11-13-22(38-3)14-12-21)16-25(32-34)20-8-6-5-7-9-20/h5-15,17,26H,4,16,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCGAISROLUQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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